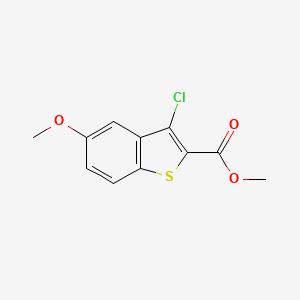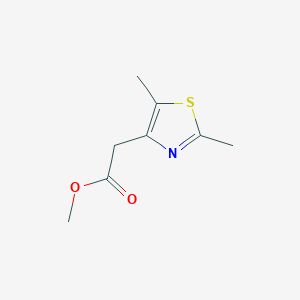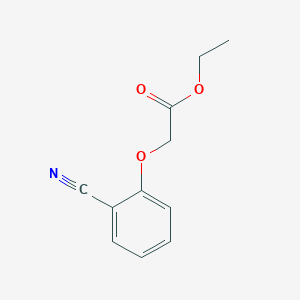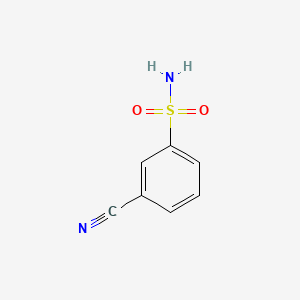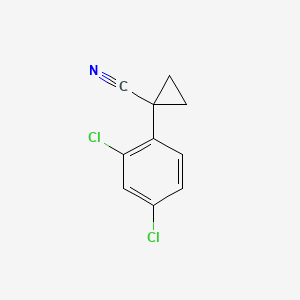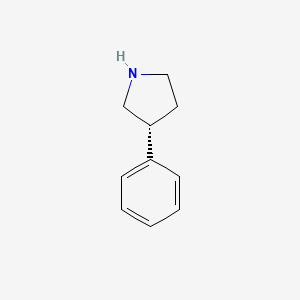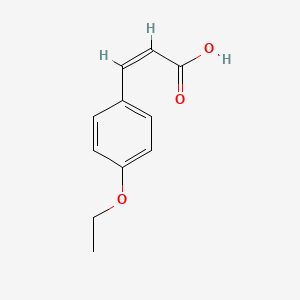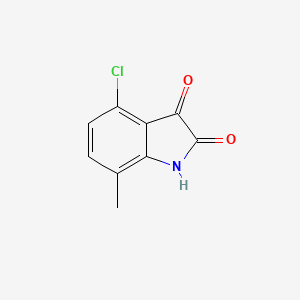
3-(2-溴苯基)-3-氧代丙酸甲酯
描述
Methyl 3-(2-bromophenyl)-3-oxopropanoate (also known as MBOP) is an organic compound that is widely used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 81-83 °C and a boiling point of 236-237 °C. It is soluble in water, ethanol, and methanol and has been used in various scientific research applications. MBOP has a wide range of biochemical and physiological effects and has been used to study various biological processes.
科学研究应用
合成和化学转化
杂环化合物合成:3-(2-溴苯基)-3-氧代丙酸甲酯用于合成各种杂环化合物。例如,它与锌和芳基甲醛的反应产生 5-芳基-2,2-二甲基-4-氧杂螺[5.6]十二烷-1.3-二酮和 3-芳基-4,4-二甲基-2-氧杂螺[5.6]十二烷-1.5-二酮 (Kirillov、Melekhin 和 Bogatyrev,2008 年)。
取代噻吩的形成:它在 Meerwein 反应中制备 3-芳基-2-溴-2-氯丙酸甲酯中起重要作用。这些化合物用作制备取代的 3-羟基噻吩的原料 (Ostapiuk 等人,2021 年)。
螺化合物的制备:3-(2-溴苯基)-3-氧代丙酸甲酯用于形成螺化合物,如 3-芳酰基-4,4-二甲基-2-氧杂螺[5.5]十一烷-1,5-二酮,它们在各种化学合成中很重要 (Shchepin、Kirillov 和 Nedugov,2003 年)。
生物医学应用
生物医学化合物合成:该化合物有助于生成 3-(4-溴苯基)-4-{3-羟基-6-(羟甲基)-4-氧代-4H-吡喃-2-基甲基}异恶唑-5(2H)-酮,在调节炎症性疾病中具有潜在应用 (Ryzhkova、Ryzhkov 和 Elinson,2020 年)。
抗增殖活性:3-(2-溴苯基)-3-氧代丙酸甲酯的衍生物已被研究其抗增殖活性,表明在癌症研究中具有潜在用途 (Yurttaş、Evren 和 Özkay,2022 年)。
材料科学和分析化学
光反应材料:该化合物在光化学研究中也很重要。它在不同的溶剂中反应不同,导致形成苯并环丁醇和萘酮等材料 (Saito 等人,1998 年)。
光谱分析和计算研究:它用于光谱表征,为计算化学和材料科学提供了有价值的数据,如 2-(4-溴苯基)-2-氧代乙基 3-甲基苯甲酸酯的表征 (Diwaker 等人,2015 年)。
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that the compound may play a role in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways.
Result of Action
As a potential reagent in sm cross-coupling reactions , the compound could facilitate the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds.
Action Environment
It is known that the success of sm cross-coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
属性
IUPAC Name |
methyl 3-(2-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPQBSYXCTIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373744 | |
| Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromophenyl)-3-oxopropanoate | |
CAS RN |
294881-08-6 | |
| Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B1586250.png)

